1-(5-苄基-1,3,4-恶二唑-2-基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

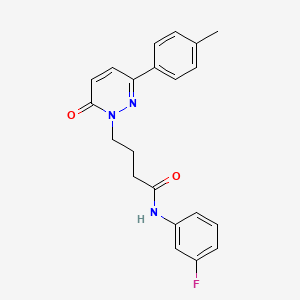

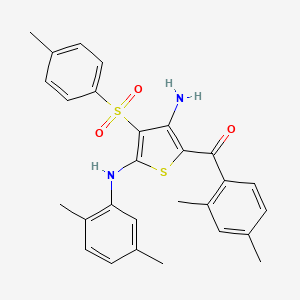

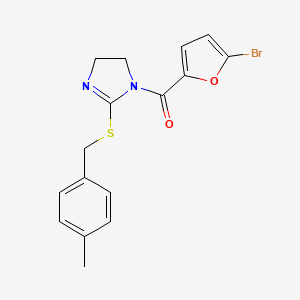

The compound "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been the focus of various studies due to its interesting chemical properties and potential applications. The 1,3,4-oxadiazole ring system is known for its presence in compounds with diverse biological activities and its use in the synthesis of polymers and other advanced materials .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the oxadiazole ring. For instance, the condensing agent 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used for the preparation of ureas and other compounds under mild conditions . Although the specific synthesis of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a planar heterocyclic ring that can influence the packing and physical properties of the compounds. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined by X-ray analysis, revealing a planar structure conducive to specific intermolecular interactions . These structural features are important for understanding the behavior of such compounds in different environments and their potential applications.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The reactivity of these compounds can lead to ring transformations and the formation of new heterocyclic systems . For example, acid hydrolysis of certain 1,3,4-oxadiazole derivatives can result in the formation of triazolidine dione derivatives . The specific reactivity of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" would depend on its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. Compounds containing the 1,3,4-oxadiazole unit can exhibit interesting properties such as fluorescence and liquid crystalline behavior . The presence of substituents can affect the stability of different phases and the overall material properties. For instance, the insertion of flexible alkoxy units can destabilize smectic order while promoting nematic phases in liquid crystalline systems . The specific properties of "1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea" would need to be determined experimentally, but it is likely to exhibit characteristics similar to those of related compounds.

科学研究应用

缓蚀

1,3,4-恶二唑衍生物因其缓蚀性能而被研究。例如,Ammal 等人(2018 年)的研究探讨了某些 1,3,4-恶二唑化合物在硫酸环境中保护低碳钢的有效性。他们的研究表明,这些化合物可以在金属表面形成保护层,表明它们在防腐蚀技术中的潜在应用 Ammal, P., Prajila, M., & Joseph, A. (2018). 环境化学工程杂志.

发光材料

另一个应用涉及发光材料的开发。Han 等人(2010 年)合成了一系列 1,3,4-恶二唑衍生物,表现出光致发光,表明它们在制造发光二极管 (LED) 和其他电子显示器中很有用 Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r. (2010). 液晶.

抗癌研究

在制药领域,1,3,4-恶二唑衍生物已显示出作为抗癌剂的希望。Salahuddin 等人(2014 年)对 1,3,4-恶二唑化合物进行了一项研究,评估了它们对各种细胞系的抗癌活性。结果表明,某些化合物具有中等活性,突出了在癌症治疗中进一步发展的潜力 Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan (2014). 阿拉伯化学杂志.

作用机制

未来方向

属性

IUPAC Name |

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSILZJBBUNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)